molecular formula C9H11BrFNO B13233540 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol

1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol

Cat. No.: B13233540
M. Wt: 248.09 g/mol
InChI Key: YZHSGZFLBVLMQI-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol is an organic compound with the molecular formula C9H11BrFNO This compound is characterized by the presence of a bromophenyl group, an amino group, and a fluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol typically involves the reaction of 3-bromoaniline with 3-fluoropropanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the amino group on the bromophenyl ring with the fluoropropanol, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-(3-bromoanilino)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H11BrFNO/c10-7-2-1-3-8(4-7)12-6-9(13)5-11/h1-4,9,12-13H,5-6H2

InChI Key

YZHSGZFLBVLMQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(CF)O

Origin of Product

United States

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